molecular formula C15H21ClN4O B12987193 3-methoxy-N-(piperidin-4-ylmethyl)quinoxalin-2-amine hydrochloride

3-methoxy-N-(piperidin-4-ylmethyl)quinoxalin-2-amine hydrochloride

Cat. No.: B12987193
M. Wt: 308.80 g/mol
InChI Key: UZFUSJRHVFNOFI-UHFFFAOYSA-N
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Description

3-methoxy-N-(piperidin-4-ylmethyl)quinoxalin-2-amine hydrochloride is a chemical compound with the molecular formula C15H21ClN4O It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(piperidin-4-ylmethyl)quinoxalin-2-amine hydrochloride typically involves the following steps:

    Formation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, under acidic conditions.

    Piperidinylmethylation: The piperidin-4-ylmethyl group can be introduced via a nucleophilic substitution reaction using piperidine and a suitable alkylating agent, such as chloromethyl quinoxaline.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(piperidin-4-ylmethyl)quinoxalin-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base for nucleophilic substitution; electrophiles such as halogens for electrophilic substitution.

Major Products

    Oxidation: Oxidized quinoxaline derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted quinoxaline derivatives with various functional groups.

Scientific Research Applications

3-methoxy-N-(piperidin-4-ylmethyl)quinoxalin-2-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(piperidin-4-ylmethyl)quinoxalin-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-methoxyquinoxaline: Lacks the piperidin-4-ylmethyl group.

    N-(piperidin-4-ylmethyl)quinoxalin-2-amine: Lacks the methoxy group.

    Quinoxalin-2-amine derivatives: Various substitutions at different positions.

Uniqueness

3-methoxy-N-(piperidin-4-ylmethyl)quinoxalin-2-amine hydrochloride is unique due to the presence of both the methoxy and piperidin-4-ylmethyl groups, which may confer distinct biological and chemical properties compared to its analogs.

Properties

Molecular Formula

C15H21ClN4O

Molecular Weight

308.80 g/mol

IUPAC Name

3-methoxy-N-(piperidin-4-ylmethyl)quinoxalin-2-amine;hydrochloride

InChI

InChI=1S/C15H20N4O.ClH/c1-20-15-14(17-10-11-6-8-16-9-7-11)18-12-4-2-3-5-13(12)19-15;/h2-5,11,16H,6-10H2,1H3,(H,17,18);1H

InChI Key

UZFUSJRHVFNOFI-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=CC=CC=C2N=C1NCC3CCNCC3.Cl

Origin of Product

United States

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